N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include C–C bond cleavage promoted by I2 and TBHP . Another method involves the use of POCl3 and different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C .Scientific Research Applications
Synthesis and Characterization
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine and related compounds have been synthesized and characterized through various chemical reactions, showcasing their potential in the development of new heterocyclic compounds. These syntheses involve reactions under microwave irradiation, demonstrating the compound's versatility in organic synthesis. For instance, the synthesis of tetrahydrobenzothienopyrimidine derivatives under microwave irradiation highlights a method for producing various derivatives of this compound, potentially useful in further pharmaceutical applications (Abdalha et al., 2011).
Biological Activity
The biological activity of derivatives of this compound has been explored in various studies. Some derivatives have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. For example, substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, showing that most of the synthesized compounds exhibit significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).
Chemical Reactions
The compound's reactivity has been studied in various chemical reactions, providing insights into its chemical properties and potential applications in synthetic chemistry. For example, the synthesis and reactions of some new benzimidazole derivatives, including reactions with 4-amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile, highlight the versatility of related compounds in producing a range of heterocyclic compounds with potential biological activities (Fikry et al., 2015).
Catalytic Activity
Research into the catalytic activities of compounds related to this compound has been conducted, suggesting potential applications in catalysis. For instance, studies on iron(III) complexes of related ligands have explored their use as catalysts in various reactions, indicating the potential utility of these compounds in synthetic and industrial chemistry processes (Viswanathan et al., 1998).
Mechanism of Action
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine: Mechanism of Action
Target of Action Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as division and death.
Mode of Action It can be inferred that the compound interacts with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function.
Biochemical Pathways Tyrosine kinases, which are potential targets of this compound, are involved in numerous cellular pathways, including those regulating cell growth and apoptosis .
Result of Action Similar compounds have been found to cause cell cycle arrest and apoptosis in hela cells in a concentration-dependent manner .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-6-13-12(5-1)14-15(19-10-20-16(14)21-13)18-9-11-4-3-7-17-8-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUMQIGXVCLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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